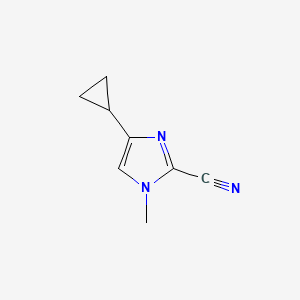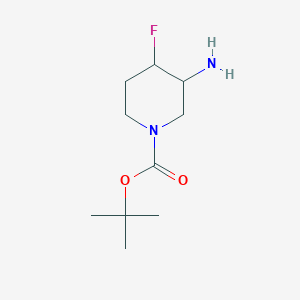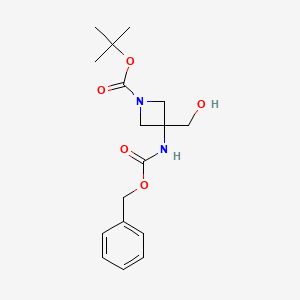
4-(Bromomethyl)-3-chloropyridine
Übersicht
Beschreibung
Compounds like “4-(Bromomethyl)-3-chloropyridine” belong to a class of organic compounds known as halogenated pyridines . They contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with halogen atoms (bromine and chlorine in this case) at specific positions .
Synthesis Analysis
The synthesis of halogenated pyridines can involve various methods, including nucleophilic aromatic substitution and electrophilic aromatic substitution . The exact method would depend on the specific compound and the position of the halogen atoms .Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)-3-chloropyridine” would consist of a pyridine ring with a bromomethyl group (-CH2Br) at the 4-position and a chlorine atom at the 3-position . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Halogenated pyridines can participate in various chemical reactions. For instance, the bromomethyl group can undergo nucleophilic substitution reactions . The exact reactions would depend on the specific compound and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-(Bromomethyl)-3-chloropyridine” would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Covalent Protein Modification
4-(Bromomethyl)-3-chloropyridine and related compounds like 4-halopyridines have been studied for their potential as selective covalent protein modifiers. These compounds have been shown to be effective in modifying proteins through covalent bonding, making them useful for the development of chemical probes and therapeutics. For instance, 4-bromopyridine has been identified as a quiescent affinity label for dimethylarginine dimethylaminohydrolase, an enzyme controlling nitric oxide (Johnson et al., 2011).
Synthesis of Heterocyclic Compounds
The synthesis and transformation of heterocyclic systems involving compounds like 3-bromo-2-(bromomethyl)-4-chloropyridine have been explored. This includes the total synthesis of natural alkaloids such as variolin B, demonstrating the utility of these compounds in complex organic syntheses (Baeza et al., 2010).
Crystal Structure Analysis
The crystal structure and biological activity of compounds derived from 4-(Bromomethyl)-3-chloropyridine have been extensively studied. Such research provides insights into the molecular geometry, bonding interactions, and potential applications in fungicidal and antiviral activities (Li et al., 2015).
Ligand Design in Metal Complexes
Compounds like 4-(Bromomethyl)-3-chloropyridine are used in designing ligands for metal complexes. The creation of back-to-back ligands with metal-binding domains using these compounds illustrates their role in developing complex inorganic structures and potential applications in catalysis and material science (Tovee et al., 2010).
Pharmaceutical Intermediates
These compounds also serve as key intermediates in pharmaceutical synthesis. For example, they have been used in the preparation of important intermediates for the synthesis of amphiphilic 1,4-dihydropyridines, showcasing their relevance in drug development and medicinal chemistry (Rucins et al., 2020).
Non-Linear Optical Properties
Studies on derivatives of 4-(Bromomethyl)-3-chloropyridine have revealed insights into their electronic and non-linear optical properties, important for the development of materials with specialized optical characteristics (Nazeer et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(bromomethyl)-3-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGAAPFLALVLSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-3-chloropyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


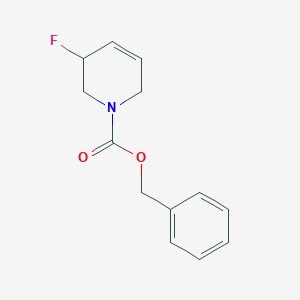
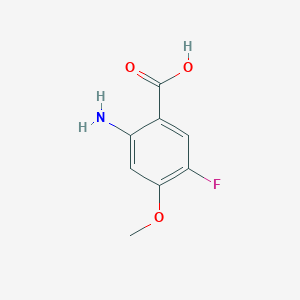
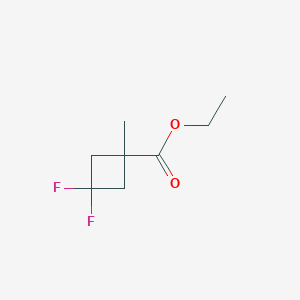
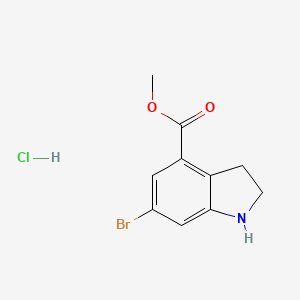
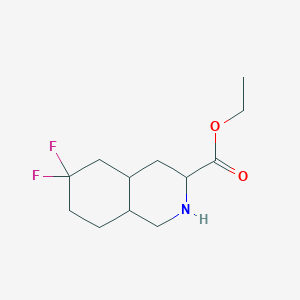
![Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate](/img/structure/B1529605.png)
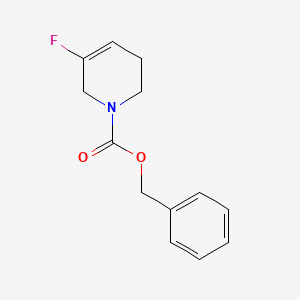

![2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1529610.png)
![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1529612.png)
